Gas-Phase Elimination Kinetics: p-Tolyl Chloroformate vs. Phenyl Chloroformate
In a direct head-to-head kinetic study, p-tolyl chloroformate demonstrates a distinct unimolecular elimination behavior compared to its unsubstituted analog, phenyl chloroformate. The study reports first-order rate coefficients over a defined temperature and pressure range, quantifying a difference in their thermal stability and decomposition pathways [1]. This data is essential for selecting a reagent for high-temperature processes or for understanding its stability profile.
| Evidence Dimension | Gas-phase unimolecular elimination temperature range |
|---|---|
| Target Compound Data | 430–480°C (60–137 Torr) |
| Comparator Or Baseline | Phenyl chloroformate: 440–480°C (60–110 Torr) |
| Quantified Difference | Lower onset temperature for p-tolyl chloroformate (430°C vs. 440°C) |
| Conditions | Deactivated static vessel, presence of free radical inhibitor toluene, homogeneous first-order kinetics [1]. |
Why This Matters
The lower onset temperature for thermal decomposition compared to phenyl chloroformate is a quantifiable stability parameter that can inform safe handling, storage, and its suitability for reactions at elevated temperatures.
- [1] Kinetic and Mechanisms of the Homogeneous, Unimolecular Elimination of Phenyl Chloroformate and p‐Tolyl Chloroformate in the Gas Phase. (2015). International Journal of Chemical Kinetics, 47(10), 620-632. DOI: 10.1002/kin.20939 View Source
